molecular formula C11H15ClFNO B3007437 Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride CAS No. 1955540-67-6

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B3007437
CAS No.: 1955540-67-6
M. Wt: 231.7
InChI Key: CAXSMKKEZWVCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl It is a derivative of methanamine, featuring a cyclopropyl group and a fluorinated aromatic ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 2-fluoro-3-methoxybenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride is unique due to the presence of both a cyclopropyl group and a fluorinated aromatic ring with a methoxy substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-14-9-4-2-3-8(10(9)12)11(13)7-5-6-7;/h2-4,7,11H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSMKKEZWVCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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